molecular formula C12H12N2O B2547924 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile CAS No. 341965-81-9

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile

Cat. No.: B2547924
CAS No.: 341965-81-9
M. Wt: 200.241
InChI Key: JBEMABAJEAKDHN-UHFFFAOYSA-N
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Description

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is a chemical compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a benzenecarbonitrile group attached to a 3,3-dimethyl-2-oxo-1-azetanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 3,3-dimethyl-2-oxo-1-azetanyl derivative, with a benzenecarbonitrile compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a benzenecarbonitrile group with a 3,3-dimethyl-2-oxo-1-azetanyl moiety, which imparts unique chemical and biological properties .

Properties

IUPAC Name

3-(3,3-dimethyl-2-oxoazetidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-12(2)8-14(11(12)15)10-5-3-4-9(6-10)7-13/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEMABAJEAKDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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